1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Catalog No.
S6518583
CAS No.
2223047-60-5
M.F
C12H19BN2O2
M. Wt
234.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxabo...

CAS Number

2223047-60-5

Product Name

1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

IUPAC Name

1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Molecular Formula

C12H19BN2O2

Molecular Weight

234.10 g/mol

InChI

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)10-7-8-15(14-10)9-5-6-9/h7-9H,5-6H2,1-4H3

InChI Key

WIXZJXZTMRTXRA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CC3

1-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound characterized by its unique structure and properties. It has the empirical formula C12H19BN2O2C_{12}H_{19}BN_{2}O_{2} and a molecular weight of approximately 234.10 g/mol. This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a dioxaborolane moiety. The presence of the boron-containing dioxaborolane enhances its reactivity and potential applications in various fields, including medicinal chemistry and material science .

Due to its functional groups:

  • Boron Reactivity: The boron atom in the dioxaborolane can undergo reactions typical of boron compounds, such as nucleophilic substitutions and cross-coupling reactions.
  • Pyrazole Chemistry: The pyrazole ring can engage in electrophilic aromatic substitutions, allowing for further functionalization.
  • Cyclopropyl Activation: The cyclopropyl group can be involved in ring-opening reactions under certain conditions, making it a versatile building block in synthetic organic chemistry .

Preliminary studies suggest that compounds containing pyrazole and boron moieties exhibit diverse biological activities. While specific data on 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is limited, similar compounds have shown potential as:

  • Anticancer Agents: Some pyrazole derivatives have been investigated for their ability to inhibit tumor growth.
  • Antimicrobial Properties: Compounds with similar structures have demonstrated activity against various bacterial strains .

The synthesis of 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves:

  • Formation of the Pyrazole Ring: This can be achieved through condensation reactions between hydrazines and appropriate carbonyl compounds.
  • Borylation: The introduction of the dioxaborolane moiety can be performed via borylation reactions using boron reagents.
  • Cyclopropyl Substitution: The cyclopropyl group can be introduced through alkylation or substitution reactions involving cyclopropyl halides or other derivatives .

This compound has potential applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it could serve as a lead compound for drug development.
  • Material Science: Its unique structure may be beneficial in creating new materials with specific properties.
  • Agricultural Chemistry: Similar compounds have been explored for use as agrochemicals or pesticides .

Interaction studies for 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole are essential to understand its mechanism of action and efficacy. Research into how this compound interacts with biological targets could reveal insights into:

  • Enzyme Inhibition: Assessing its potential to inhibit specific enzymes related to disease pathways.
  • Receptor Binding: Evaluating its affinity for various receptors could help identify therapeutic targets.

Such studies are crucial for determining the viability of this compound in clinical settings .

Several compounds share structural similarities with 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
1-Cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1002309-48-90.97
1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole879487-10-20.96
1-(tert-butyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole1256359-15-50.95
1-Cyclohexyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole1175275-00-90.94

Uniqueness

The uniqueness of 1-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)-1H-pyrazole lies in the combination of the cyclopropyl group with the dioxaborolane functionality. This combination may impart distinct physical and chemical properties compared to other derivatives listed above.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Exact Mass

234.1539580 g/mol

Monoisotopic Mass

234.1539580 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-25-2023

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